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Abstract
DDD853651, also known as GSK3186899, is a promising preclinical candidate for the

treatment of visceral leishmaniasis (VL), a severe and often fatal parasitic disease.[1][2] This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of DDD853651. It details the compound's mechanism of action as an inhibitor

of Leishmania donovani Cdc2-related kinase 12 (CRK12), a critical enzyme for parasite

viability.[1] This document also includes available data on its physicochemical properties, in

vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies

and a proposed signaling pathway are presented to support further research and development

efforts.

Chemical Structure and Properties
DDD853651 is a complex heterocyclic molecule with the molecular formula C19H28F3N7O3S.

[3] The definitive IUPAC name is not readily available in public literature.

Table 1: Chemical and Physical Properties of DDD853651

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b607826?utm_src=pdf-interest
https://www.benchchem.com/product/b607826?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01218
https://pubs.rsc.org/en/content/articlehtml/2021/md/d0md00343c
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01218
https://www.researchgate.net/figure/Pharmacokinetic-Profile-of-Compound-1-in-Selected-Preclinical-Species_tbl2_342971192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C19H28F3N7O3S [3]

Molecular Weight 491.53 g/mol [3]

CAS Number 1972617-87-0 [3]

Appearance Solid [3]

Density (for analogue 1) 1.405 g/cm³ (at 150 K) [1]

Biological Activity and Mechanism of Action
DDD853651 is a potent inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12).[1]

CRK12 is a cyclin-dependent kinase that is essential for the survival of the parasite.[4] By

inhibiting this enzyme, DDD853651 disrupts critical cellular processes in Leishmania donovani,

leading to parasite death.

Table 2: In Vitro Biological Activity of DDD853651

Assay
Cell Line /
Organism

EC50 / IC50 Reference

Intramacrophage

Assay

L. donovani

amastigotes in THP-1

cells

1.4 µM [3]

Cidal Axenic

Amastigote Assay
L. donovani 0.1 µM [3]

Cytotoxicity
Mammalian THP-1

host cells
>50 µM [3]

In Vivo Efficacy
In a mouse model of visceral leishmaniasis, oral administration of DDD853651 at 25 mg/kg

twice daily for 10 days resulted in a 99% reduction in parasite load.[5]
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Pharmacokinetic Properties
Detailed pharmacokinetic parameters for DDD853651 are not fully available in the public

domain. However, studies on precursor compounds indicated that optimization was focused on

improving solubility and metabolic stability to achieve good oral bioavailability.[1] For a related

analogue, compound 15, oral bioavailability was 44%, though with high variability.[1]

Experimental Protocols
Synthesis of DDD853651
A detailed, step-by-step synthesis protocol for DDD853651 is not publicly available. However,

the synthesis has been described through multi-step reaction schemes. A general overview of

the synthetic strategy is as follows:

The synthesis of DDD853651 and its analogues was accomplished via a multi-step process.[1]

Key steps involved the initial formation of amide intermediates from commercially available 2,4-

dichloro-5-pyrimidinecarbonyl chloride and a suitable amine. This was followed by selective

displacement of the pyrimidinyl 4-chloro group using sodium methoxide. The subsequent

displacement of the 2-chloro group with another amine intermediate yielded a core structure.

The final steps involved reactions to introduce the desired functional groups.[1]

In Vitro Intramacrophage Assay
The in vitro activity of DDD853651 against intracellular L. donovani amastigotes was

determined using a high-content imaging assay with differentiated THP-1 cells, a human

monocytic cell line.[1]

Cell Culture: THP-1 cells are cultured and differentiated into macrophages.

Infection: The differentiated THP-1 cells are infected with L. donovani amastigotes.

Compound Treatment: Infected cells are treated with various concentrations of DDD853651.

Incubation: The treated cells are incubated to allow for compound activity.

Imaging and Analysis: High-content imaging is used to quantify the number of intracellular

amastigotes and host cells to determine the EC50 value.
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In Vivo Efficacy Study in a Mouse Model
The in vivo efficacy was evaluated in a BALB/c mouse model of visceral leishmaniasis.[1]

Infection: Female BALB/c mice are infected with L. donovani amastigotes.

Treatment: After allowing the infection to establish (e.g., 7 days), mice are treated orally with

DDD853651 (e.g., 25 mg/kg, twice daily for 10 days).

Parasite Load Determination: At the end of the treatment period, the parasite burden in the

liver is determined, typically by microscopic counting of Leishman-Donovan units (LDUs) or

by quantitative PCR.

Efficacy Calculation: The percentage of parasite reduction is calculated by comparing the

parasite load in treated mice to that in a vehicle-treated control group.

Signaling Pathway
DDD853651 targets the Cdc2-related kinase 12 (CRK12) in Leishmania donovani. As a cyclin-

dependent kinase, CRK12 is expected to play a crucial role in regulating the cell cycle and

other essential cellular processes through phosphorylation of downstream substrates. Inhibition

of CRK12 by DDD853651 disrupts this signaling cascade, ultimately leading to parasite death.
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Click to download full resolution via product page

Caption: Proposed mechanism of action of DDD853651 on the Leishmania donovani CRK12

signaling pathway.

Conclusion
DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with

a novel mechanism of action targeting L. donovani CRK12. Its potent in vitro and in vivo activity

warrants further investigation and development. This technical guide provides a foundational

repository of the current knowledge on DDD853651 to aid researchers in this endeavor. Further

studies are required to fully elucidate its pharmacokinetic profile, confirm its IUPAC name, and

provide a more detailed understanding of the CRK12 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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